3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of a bromine atom at the 8th position and a pyridinyl group at the 2nd position of the imidazo[1,2-a]pyridine core structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine typically involves the following steps:
Electrophilic Aromatic Substitution: 2-aminopyridine derivatives react with N-Bromosuccinimide (NBS) in the presence of dimethylformamide (DMF) to form 2-amino-3-bromo-pyridine derivatives.
Industrial Production Methods
Industrial production methods for 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as multicomponent reactions, oxidative coupling, and tandem reactions are often employed to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Dimethylformamide (DMF): A solvent commonly used in the synthesis of imidazo[1,2-a]pyridine derivatives.
Ethyl 3-bromopyruvate: Used in the cyclization step to form the imidazo[1,2-a]pyridine core.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of imidazo[1,2-a]pyridine have been shown to inhibit Rab geranylgeranyl transferase (RGGT), disrupting Rab11A prenylation in human cervical carcinoma HeLa cells . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
2-Ethyl-6-chloro-imidazo[1,2-a]pyridine: Exhibits improved potency against extracellular and intracellular Mycobacterium tuberculosis.
Unsubstituted imidazo[1,2-a]pyridine: Used as a scaffold for various therapeutic agents.
2,3-Disubstituted imidazo[1,2-a]pyridine derivatives: Known for their sedative and anxiolytic properties.
The uniqueness of 8-Bromo-2-(3-pyridinyl)imidazo[1,2-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H8BrN3 |
---|---|
Molekulargewicht |
274.12 g/mol |
IUPAC-Name |
8-bromo-2-pyridin-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-2-6-16-8-11(15-12(10)16)9-3-1-5-14-7-9/h1-8H |
InChI-Schlüssel |
JJLBTBKRLTZPJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CN3C=CC=C(C3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.